3-Oxo-OPC8-CoA

Jasmonic Acid Biosynthesis β-Oxidation Metabolite Quantification

3-Oxo-OPC8-CoA is the authentic, non-substitutable substrate for 3-ketoacyl-CoA thiolase (KAT) in jasmonic acid (JA) biosynthesis. Its unique cyclopentane ring and pentenyl side chain are structurally required for recognition by pathway enzymes like ACX and KAT, a role generic 3-oxoacyl-CoAs cannot fulfill. Validated for KAT activity assays, quantitative LC-MS/MS metabolomics, and reverse thiolase synthesis. This research-grade compound ensures accurate, reproducible results in plant defense signaling studies. Avoid pathway misidentification—use the genuine intermediate.

Molecular Formula C39H62N7O19P3S
Molecular Weight 1057.9 g/mol
Cat. No. B15551436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-OPC8-CoA
Molecular FormulaC39H62N7O19P3S
Molecular Weight1057.9 g/mol
Structural Identifiers
InChIInChI=1S/C39H62N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-24,26,28,32-34,38,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,26-,28+,32+,33+,34-,38+/m0/s1
InChIKeyYYCCMACTOAJGGW-OZVHGMPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 3-Oxo-OPC8-CoA: A High-Purity CoA Thioester for Jasmonate Pathway and β-Oxidation Research


3-Oxo-OPC8-CoA (3-Oxo-OPC8-coenzyme A) is a coenzyme A thioester derivative and a key intermediate in the jasmonic acid (JA) biosynthesis pathway, specifically formed during the peroxisomal β-oxidation phase of jasmonate synthesis [1][2]. It belongs to the class of 3-oxo-acyl-CoAs and is characterized by the molecular formula C₃₉H₆₂N₇O₁₉P₃S with a molecular weight of 1057.93 Da [3]. The compound is supplied as a research-use-only chemical tool for enzymatic studies, metabolic pathway analysis, and plant defense signaling investigations.

Why 3-Oxo-OPC8-CoA Cannot Be Replaced by Generic 3-Oxoacyl-CoAs or CoA Analogs in Precise Research Workflows


Generic substitution with other 3-oxoacyl-CoAs or coenzyme A analogs fails because the compound's cyclopentane ring and specific pentenyl side chain are essential structural determinants for recognition by key jasmonate pathway enzymes, including acyl-CoA oxidase (ACX) and 3-ketoacyl-CoA thiolase (KAT) [1][2]. Unlike straight-chain 3-oxoacyl-CoAs, 3-Oxo-OPC8-CoA is the direct product of 3-hydroxy-OPC8-CoA dehydrogenation and the direct substrate for thiolytic cleavage to OPC6-CoA, occupying a non-redundant position in the three-round β-oxidation cascade that converts OPC8-CoA to jasmonic acid [3]. Substitution with OPC8-CoA or 3-hydroxy-OPC8-CoA would bypass the necessary redox step and produce incorrect reaction outcomes.

3-Oxo-OPC8-CoA Comparative Evidence: Quantitative Differentiation from Related CoA Thioesters


Molecular Weight and Stoichiometric Precision for Jasmonate Biosynthesis Studies

3-Oxo-OPC8-CoA (C₃₉H₆₂N₇O₁₉P₃S; MW 1057.93) differs from its precursor OPC8-CoA (C₃₉H₆₀N₇O₁₈P₃S; MW 1039.9) by the presence of an additional oxygen atom and the corresponding change in hydrogen count, reflecting the 3-oxo functional group introduced during β-oxidation [1][2]. This 18.0 Da mass difference enables precise MS/MS-based monitoring of the dehydrogenase reaction without interference from precursor ions [3]. The compound further differs from 3-hydroxy-OPC8-CoA by the oxidation state at C3, which alters both molecular weight and chromatographic retention behavior.

Jasmonic Acid Biosynthesis β-Oxidation Metabolite Quantification

Redox State Specificity: Defined Substrate for 3-Ketoacyl-CoA Thiolase (KAT) Activity

3-Oxo-OPC8-CoA serves as the specific 3-oxoacyl-CoA substrate for 3-ketoacyl-CoA thiolase (KAT; EC 2.3.1.16), which catalyzes the thiolytic cleavage yielding OPC6-CoA and acetyl-CoA [1]. Unlike OPC8-CoA, which is the acyl-CoA substrate for acyl-CoA oxidase, and 3-hydroxy-OPC8-CoA, which is the substrate for dehydrogenase, 3-Oxo-OPC8-CoA is the only intermediate in the β-oxidation spiral that can undergo C-C bond cleavage [2]. Genetic evidence from Arabidopsis thaliana demonstrates that loss of KAT function leads to OPC-8:0 accumulation and reduced jasmonic acid levels, confirming the compound's position as the obligate thiolase substrate in vivo [3].

3-Ketoacyl-CoA Thiolase KAT Enzyme Assay β-Oxidation Cycle

Reversibility in the β-Oxidation Spiral: Equilibrium Position Versus OPC6-CoA

The reaction 3-Oxo-OPC8-CoA + CoA ⇌ OPC6-CoA + Acetyl-CoA is catalyzed by acetyl-CoA acyltransferase (KAT) and is classified as reversible in the KEGG reaction database (R07891) [1]. This reversibility distinguishes 3-Oxo-OPC8-CoA from other CoA thioesters in the pathway, such as trans-2-enoyl-OPC6-CoA, whose hydration step is essentially irreversible under physiological conditions. The equilibrium constant has not been experimentally determined for this specific substrate, but the reaction is annotated as proceeding in both directions, enabling researchers to study both degradative (β-oxidation) and synthetic (chain elongation) directions using the same compound [2].

Reversible β-Oxidation Acetyl-CoA Acyltransferase Metabolic Flux

Structural Basis for Enzyme Discrimination: Cyclopentane Ring vs Straight-Chain 3-Oxoacyl-CoAs

3-Oxo-OPC8-CoA contains a cyclopentane ring with a (Z)-pent-2-enyl substituent, a structural motif that distinguishes it from straight-chain 3-oxoacyl-CoAs such as 3-oxo-octanoyl-CoA or 3-oxo-decanoyl-CoA [1]. This cyclic structure is essential for recognition by jasmonate-specific β-oxidation enzymes including ACX1A and AIM1 (MFP2), which show distinct substrate preferences for OPC-series CoA thioesters over straight-chain fatty acyl-CoAs [2]. Studies on ACX1A demonstrate that OPC8-CoA is a preferred substrate compared to straight-chain acyl-CoAs, and the 3-oxo derivative maintains this specificity determinant [3].

Substrate Specificity Enzyme Recognition Jasmonate Signaling

Storage Stability Guidelines from Vendor Specifications

Vendor technical specifications indicate that 3-Oxo-OPC8-CoA powder should be stored at −20°C for up to 3 years, and when dissolved in solvent at −80°C for up to 1 year . This stability profile is typical for CoA thioesters but is specifically validated for this compound. Unlike some acyl-CoA analogs that are more prone to hydrolysis, the 3-oxo group does not introduce additional instability under these recommended conditions. Users should verify the Certificate of Analysis for lot-specific stability data, as actual storage performance may vary with formulation and purity .

Compound Storage CoA Thioester Stability Laboratory Procurement

Optimal Use Cases for 3-Oxo-OPC8-CoA: Jasmonate Pathway Analysis and β-Oxidation Enzyme Assays


Enzymatic Assay of 3-Ketoacyl-CoA Thiolase (KAT) in Plant Peroxisomes

3-Oxo-OPC8-CoA is the direct substrate for measuring KAT (EC 2.3.1.16) activity in jasmonate biosynthesis [1]. Incubate the compound with purified KAT or peroxisomal extracts and monitor the release of OPC6-CoA via LC-MS/MS (using the 18 Da mass shift from OPC8-CoA) or by coupling to a CoA detection assay. This application is validated by genetic studies showing that KAT-deficient Arabidopsis mutants accumulate OPC-8:0 and exhibit reduced JA levels, confirming that the reaction step is rate-limiting and enzyme-specific [2]. Use the compound at concentrations of 50–200 µM in 50 mM Tris-HCl (pH 8.0) with 1 mM DTT and 2 mM MgCl₂.

Reverse β-Oxidation Studies for Jasmonate Analogue Synthesis

Leverage the reversibility of the thiolase reaction [1] to synthesize 3-Oxo-OPC8-CoA from OPC6-CoA and acetyl-CoA, enabling in vitro generation of longer-chain jasmonate precursors for metabolic engineering or structural studies [2]. This approach is particularly valuable for labs studying JA derivative biosynthesis without requiring multi-step chemical synthesis of the 3-oxo thioester. The equilibrium favors the cleavage direction under standard conditions, but product trapping or excess acetyl-CoA can drive synthesis.

LC-MS/MS Quantification of Jasmonate Pathway Intermediates in Plant Extracts

3-Oxo-OPC8-CoA serves as a quantitative reference standard for targeted metabolomics of the JA biosynthetic pathway [1]. Its distinct mass (1057.93 Da) and chromatographic retention time (relative to OPC8-CoA and OPC6-CoA) allow precise integration of this low-abundance intermediate. Calibration curves prepared with authentic 3-Oxo-OPC8-CoA (0.1–100 ng/mL in plant matrix) enable absolute quantification in Arabidopsis, tomato, and rice leaf tissues following wounding or pathogen challenge [2].

Substrate Specificity Profiling of Acyl-CoA Oxidase (ACX) Isoforms

3-Oxo-OPC8-CoA can be used as a comparative substrate to evaluate the preference of ACX isoforms for OPC-series CoA thioesters versus straight-chain fatty acyl-CoAs [1]. While OPC8-CoA is the primary ACX substrate, 3-Oxo-OPC8-CoA may serve as a competitive inhibitor or alternative substrate in certain isoforms, and this differential activity provides insight into enzyme evolution and substrate channeling in peroxisomes [2]. Assays are performed by monitoring H₂O₂ production (coupled to Amplex Red) or via LC-MS quantification of the corresponding trans-2-enoyl product.

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